
4-Oxo Ticlopidine
説明
4-Oxo Ticlopidine (CAS 68559-55-7) is a metabolite of the antiplatelet drug ticlopidine, a thienopyridine derivative first synthesized in the 1970s . Ticlopidine undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, to form multiple metabolites, including this compound . This metabolite arises from oxidation of the tetrahydropyridine ring, a key structural feature of ticlopidine .
準備方法
Synthetic Routes and Reaction Conditions: 4-Oxo Ticlopidine can be synthesized from Ticlopidine through an oxidation reaction. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in acetone at 40°C. The process involves adding finely powdered potassium permanganate to a stirred solution of Ticlopidine in acetone, causing the solvent to reflux. After maintaining the reaction mixture at 40°C for 30 minutes, it is cooled and filtered through a silica bed. The filtrate is then evaporated to dryness, and the resulting solid material is recrystallized from diisopropyl ether to obtain white crystals of this compound with a yield of 55% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient oxidizing agents and controlled reaction conditions ensures a consistent yield and purity of the compound.
化学反応の分析
Types of Reactions: 4-Oxo Ticlopidine undergoes various chemical reactions, including:
Oxidation: As described in the preparation methods, this compound is formed through the oxidation of Ticlopidine.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used for the oxidation of Ticlopidine to form this compound.
Solvents: Acetone is used as the solvent in the oxidation reaction.
Major Products: The primary product of the oxidation reaction is this compound. Further reactions can lead to the formation of various derivatives, depending on the reagents and conditions used.
科学的研究の応用
Chemistry
4-Oxo Ticlopidine is utilized as a reference compound in various chemical studies:
- Oxidation Reactions : It serves as a standard for investigating oxidation processes and the synthesis of related derivatives.
- Analytical Chemistry : The compound is pivotal in mass spectrometry and high-performance liquid chromatography (HPLC) for detecting and quantifying Ticlopidine and its metabolites in biological samples.
Biology
In biological research, this compound is employed to study:
- Metabolic Pathways : It aids in tracing the metabolic fate of Ticlopidine within biological systems, enhancing our understanding of its pharmacokinetics.
- Platelet Function : The compound's ability to inhibit platelet aggregation is crucial for exploring mechanisms underlying thrombotic events. It blocks the P2Y12 receptor on platelets, preventing ADP-induced activation of the glycoprotein GPIIb/IIIa complex.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications:
- Antiplatelet Therapy : Its role in inhibiting platelet aggregation positions it as a candidate for managing conditions like acute coronary syndrome and preventing strokes .
- Neuroprotection Studies : Preliminary research suggests that this compound may have neuroprotective effects, particularly after ischemic events such as strokes.
Industry
In industrial applications, this compound is valuable for:
- Drug Development : Its unique chemical properties contribute to the development of new therapeutic agents, particularly those targeting platelet aggregation pathways.
- Quality Control : The compound is used as a reference standard in the pharmaceutical industry to ensure the quality and consistency of drug formulations.
Case Study 1: Pharmacokinetic Studies
A study evaluated the pharmacokinetics of Ticlopidine and its metabolites, including this compound. Researchers used deuterated forms to trace metabolic pathways accurately. The findings highlighted significant differences in absorption and distribution profiles between Ticlopidine and its metabolites, emphasizing the importance of this compound in understanding these processes.
Case Study 2: Inhibition of Platelet Aggregation
Research demonstrated that this compound effectively inhibits platelet aggregation in vitro. This study involved comparing its effects with other antiplatelet agents like Clopidogrel. The results indicated that while Clopidogrel was more potent, this compound still plays a significant role in modulating platelet function, providing insights into its potential clinical applications .
Table 1: Comparative Analysis of Antiplatelet Agents
Compound Name | Structure Type | Unique Features |
---|---|---|
Clopidogrel | Thienopyridine | More selective for P2Y12 receptor; fewer side effects |
Prasugrel | Thienopyridine | Rapid conversion to active form; more potent |
Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible antagonist; faster onset of action |
This compound | Thienopyridine | Specific keto modification enhancing binding affinity |
Table 2: Applications in Different Fields
Field | Application |
---|---|
Chemistry | Reference compound for oxidation studies |
Biology | Tracing metabolic pathways |
Medicine | Potential use in antiplatelet therapy |
Industry | Quality control in pharmaceutical formulations |
作用機序
The mechanism of action of 4-Oxo Ticlopidine is closely related to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein IIb/IIIa receptor activation, leading to platelet aggregation inhibition . The exact mechanism of this compound may involve similar pathways, but further research is needed to fully elucidate its molecular targets and effects.
類似化合物との比較
Structural and Metabolic Differences
Thienopyridine antiplatelet agents—ticlopidine, clopidogrel, and prasugrel—share a core thienopyridine scaffold but differ in substituents and metabolic activation (Table 1):
Structural Insights :
- Ticlopidine’s tetrahydropyridine ring is susceptible to oxidation, forming metabolites like 4-Oxo Ticlopidine and dihydrothienopyridinium intermediates .
- Clopidogrel’s carboxymethyl group alters binding to CYP2B4 compared to ticlopidine, reducing CYP inhibition .
- Prasugrel’s ester group enables rapid hydrolysis by carboxylesterase 2, bypassing CYP-dependent activation .
Pharmacokinetic and Clinical Efficacy Profiles
Key Findings :
- Ticlopidine ’s mechanism-based inhibition of CYP2B6 and CYP2C19 increases drug interaction risks (e.g., reduced phenytoin clearance ).
- Clopidogrel ’s improved safety profile (CAPRIE trial: 8.7% relative risk reduction vs. aspirin ) led to its dominance over ticlopidine despite similar efficacy .
- Prasugrel ’s faster activation and lower CYP dependency result in more consistent platelet inhibition but higher bleeding risk .
Mechanism-Based CYP Inhibition
Ticlopidine’s unique 4-oxo and dihydrothienopyridinium metabolites correlate with its potent CYP2B6/2C19 inactivation . In contrast, clopidogrel and prasugrel exhibit weaker or negligible CYP inhibition:
生物活性
4-Oxo Ticlopidine, a significant metabolite of the antiplatelet drug Ticlopidine, exhibits notable biological activities primarily related to its role in inhibiting platelet aggregation. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has the molecular formula and a molecular weight of 277.77 g/mol.
- Role in Medicine : As a derivative of Ticlopidine, it is primarily studied for its antiplatelet properties, which are crucial in preventing thrombotic events such as strokes.
This compound functions by inhibiting the binding of adenosine diphosphate (ADP) to its receptor on platelets, specifically targeting the glycoprotein GPIIb/IIIa complex essential for platelet aggregation. The inhibition occurs through the following mechanisms:
- ADP Receptor Inhibition : By blocking ADP from activating its receptor, this compound prevents the subsequent activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation.
- Biochemical Pathways : The compound influences various signaling pathways related to platelet function and metabolism. It has been shown to affect cellular processes including gene expression and metabolic activity within platelets .
Interaction with Platelets
The primary biochemical activity of this compound is its ability to inhibit ADP-induced platelet aggregation:
Concentration (μM) | Inhibition (%) |
---|---|
3 | Moderate |
10 | Significant |
100 | Strong |
Studies indicate that at concentrations ranging from 3 to 100 μM, this compound effectively reduces platelet aggregation induced by ADP .
Temporal and Dosage Effects
The effects of this compound are both time- and dose-dependent. Research has demonstrated that repeated administration can lead to an accumulation of its active metabolite, enhancing its inhibitory effects over time.
Pharmacokinetics
Ticlopidine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The metabolic activation involves:
- Oxidation : Conversion of the thiophene ring to a hydroxy form.
- Isomerization : Transformation into a keto form.
- Ring Opening : Formation of the active metabolite that exhibits antiplatelet activity.
This complex metabolic pathway underscores the variability in pharmacodynamic responses among individuals .
Clinical Implications
- Inhibition Studies : A study identified UR-4501 as a potent active metabolite responsible for ticlopidine's antiplatelet effects, showing significant inhibition of both ADP- and collagen-induced platelet aggregation .
- Animal Models : In vivo studies have demonstrated that varying dosages of this compound correlate with different levels of platelet inhibition, emphasizing its potential therapeutic applications in preventing thrombotic events.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 4-Oxo Ticlopidine in mammalian systems, and how can they be experimentally characterized?
- Methodological Answer : Use in vitro systems such as liver S9 fractions or microsomes to identify phase I/II metabolites via HPLC-MS. For quantification, employ isotopic labeling or stable isotope dilution assays. Key metabolites (e.g., glutathione conjugates or thiophene S-oxides) should be validated using recombinant enzymes (e.g., CYP2C19) .
Q. How does this compound inhibit cytochrome P450 enzymes, and what experimental models validate this mechanism?
- Methodological Answer : Utilize recombinant CYP isoforms (e.g., CYP2C19) to assess inhibition kinetics. UV-visible spectroscopy can measure binding affinity () and inactivation parameters (, ). Confirm mechanism-based inhibition by testing time- and concentration-dependent enzyme inactivation, with omeprazole as a competitive inhibitor .
Q. What functional assays are most appropriate for quantifying this compound’s effects on platelet aggregation?
- Methodological Answer : Perform light transmission aggregometry (LTA) with ADP or collagen as agonists. Complement with flow cytometry to evaluate glycoprotein IIb/IIIa activation or P-selectin expression. Ex vivo studies should measure bleeding time prolongation in animal models .
Q. What in silico tools predict this compound’s solubility and ionization under physiological conditions?
- Methodological Answer : Apply the Henderson-Hasselbalch equation for pH-dependent logS prediction, validated using tools like Chemaxon. Compare predicted curves with experimental solubility data from shake-flask methods .
Q. What validated biomarkers indicate this compound’s target engagement in preclinical models?
- Methodological Answer : Monitor ADP-induced platelet aggregation inhibition (IC) and CYP2C19 activity in liver microsomes. Use LC-MS/MS to quantify covalent adducts between this compound metabolites and CYP2C19 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy between in vitro and in vivo models of this compound’s antiplatelet effects?
- Methodological Answer : Conduct PK/PD modeling to account for metabolic differences (e.g., interspecies variability in CYP2C19 expression). Compare metabolite profiles in plasma vs. target tissues. Use knockout rodent models to isolate CYP2C19-dependent effects .
Q. What methodological considerations are critical when designing studies to assess this compound’s covalent binding to CYP2C19?
- Methodological Answer : Include controls with alternative substrates (e.g., omeprazole) to confirm active-site binding. Use radiolabeled this compound to quantify covalent adduct formation. Perform SDS-PAGE with autoradiography to visualize protein-ligand interactions .
Q. What statistical approaches are optimal for analyzing time-dependent clinical outcomes in studies of this compound?
- Methodological Answer : Apply Cox proportional hazards models to adjust for confounders (e.g., comorbidities). Use propensity score matching to balance treatment groups in retrospective studies. Stratify analyses by CYP2C19 genotype to account for metabolic variability .
Q. How does structural modification of Ticlopidine’s thiophene ring influence this compound’s metabolic stability and activity?
- Methodological Answer : Synthesize analogs with substitutions at the thiophene or chlorophenyl moieties. Test CYP-mediated oxidation rates using liver microsomes. Correlate structural changes with antiplatelet IC and CYP2C19 inactivation efficiency via SAR analysis .
Q. What experimental evidence supports this compound’s role as a mechanism-based vs. competitive CYP inhibitor?
- Methodological Answer : Compare pre-incubation effects on enzyme activity: mechanism-based inhibitors show time-dependent inactivation. Calculate partition ratios () to estimate catalytic cycles before inactivation. Use dialysis to test irreversibility of inhibition .
Q. Data Contradiction Analysis
- Example : Conflicting reports on CYP2C19 inhibition potency may arise from variability in assay conditions (e.g., pre-incubation time, NADPH concentration). Standardize protocols using CLSI guidelines and validate findings across multiple labs .
- Example : Discrepancies in clinical efficacy (e.g., stroke prevention vs. stent thrombosis) may reflect differences in patient populations (e.g., CYP2C19*2/*3 polymorphisms). Perform subgroup analyses stratified by pharmacogenomic factors .
特性
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBLQBNIVSMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218665 | |
Record name | 4-Oxo ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68559-55-7 | |
Record name | 4-Oxo ticlopidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo ticlopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXO TICLOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。